2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-9-6-10(2)15(11(3)7-9)19-14(24)8-26-18-22-21-17-20-16(25)12(4)13(5)23(17)18/h6-7H,8H2,1-5H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQAIUDLMHOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may interfere with multiple biochemical pathways.
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide is a derivative of the triazolo-pyrimidine scaffold, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 348.41 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a thioether linkage and an acetamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition :
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of the triazolo-pyrimidine scaffold exhibit significant cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7) and liver cancer (HEPG-2). For instance, compounds derived from this scaffold have shown IC50 values comparable to standard chemotherapeutics like ketoconazole .
- Anti-inflammatory Effects :
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
- Cytotoxicity Assays :
- Inflammation Models :
Scientific Research Applications
Structure
The molecular formula of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide is . The compound features a triazolopyrimidine core linked to a thioether moiety and an acetamide group.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. In particular:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic processes.
- Case Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) below 256 µg/mL for certain derivatives.
Anticancer Potential
The anticancer properties of this compound have been explored through various studies:
- Cytotoxicity : Preliminary investigations demonstrate selective cytotoxicity against several cancer cell lines. For example, derivatives of similar structures were tested on human cancer cells, revealing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Enzyme Inhibition
The compound is also believed to act as an inhibitor for specific enzymes involved in disease pathways:
- Enzyme Targets : Studies suggest that it may inhibit enzymes like acetylcholinesterase and others related to neurodegenerative diseases.
Antimicrobial Screening
In a series of experiments, synthesized derivatives were tested against various pathogens:
- Results : Compounds demonstrated notable inhibition zones in disk diffusion assays against Candida albicans and gram-positive bacteria.
Cytotoxicity Evaluation
A comprehensive study assessed the cytotoxicity of various derivatives on multiple cancer cell lines using the MTT assay:
- Findings : Modifications in the chemical structure significantly improved anticancer activity compared to unmodified compounds.
Chemical Reactions Analysis
Functionalization Reactions
The triazolopyrimidine scaffold undergoes regioselective modifications:
-
Electrophilic Substitution : The electron-deficient pyrimidine ring allows for halogenation (e.g., bromination) at position 5 or 6 under mild conditions (NBS, AIBN) .
-
Oxidation : The thioether group (-S-) is oxidized to sulfone (-SO₂-) using H₂O₂ in acetic acid, enhancing solubility and bioactivity .
-
N-Alkylation : The triazole nitrogen can be alkylated with benzyl bromides or alkyl halides in CPME (cyclopentyl methyl ether) under basic conditions (K₂CO₃) .
Table 2: Functionalization Outcomes
| Reaction Type | Product Structure | Key Observations |
|---|---|---|
| Bromination | 5-Bromo-triazolopyrimidine | Improved binding affinity in assays |
| Sulfone Formation | Sulfone derivative | Increased metabolic stability |
| N-Benzylation | N-Benzyl-triazolopyrimidine | Enhanced lipophilicity |
Stability and Degradation Pathways
-
Hydrolytic Stability : The acetamide bond undergoes hydrolysis under strongly acidic (HCl, 60°C) or basic (NaOH, 50°C) conditions, releasing mesitylamine .
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thioether linkage, forming disulfide byproducts .
-
Thermal Stability : The compound remains stable up to 200°C, as confirmed by TGA-DSC analysis .
Comparative Reactivity with Analogues
-
Triazolo[4,3-a]pyrimidine vs. Triazolo[1,5-a]quinoxaline : The pyrimidine core shows higher electrophilicity, enabling faster halogenation and oxidation compared to quinoxaline derivatives .
-
Impact of Mesityl Group : The bulky mesityl substituent sterically hinders nucleophilic attacks on the acetamide group, improving stability in biological media .
Comparison with Similar Compounds
Triazolo[4,3-a]pyrimidine Derivatives
Example Compound: 5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles (Molecules, 2012)
- Core Structure : Shared triazolo[4,3-a]pyrimidine backbone.
- Substituents : Carbonitrile at C6, aryl groups at C5.
- Synthesis: One-pot reaction using 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes under NaOH/ethanol with ultrasound or heat (yields >70%) .
- Key Differences :
- Target compound lacks carbonitrile but introduces a thioacetamide-mesityl chain.
- The mesityl group likely increases steric bulk and lipophilicity compared to simpler aryl groups.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Example Compounds: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and 2d (Organic & Biomolecular Chemistry, 2017)
- Core Structure: Imidazo[1,2-a]pyridine with ester and cyano groups.
- Substituents : Nitrophenyl, phenethyl, and dicarboxylate.
- Properties : Lower yields (51–55%), melting points 215–245°C .
- Key Differences :
- Imidazo[1,2-a]pyridine core vs. triazolo[4,3-a]pyrimidine.
- Nitro and ester groups in 1l/2d contrast with thioacetamide and mesityl in the target.
Thiazolo[3,2-a]pyrimidine Derivatives
Example Compound : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2012 Crystal Structure Report)
- Core Structure : Thiazolo[3,2-a]pyrimidine with ester and benzylidene groups.
- Properties: Molecular weight 494.55 g/mol, monoclinic crystal system .
- Key Differences :
- Thiazolo vs. triazolo core alters electronic properties.
- Trimethoxybenzylidene substituent may enhance π-π stacking vs. mesityl’s steric effects.
Pyrrolo-Triazolo-Pyrazine Derivatives
Example Compounds : EU Patent 2022 (e.g., 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine derivatives)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
